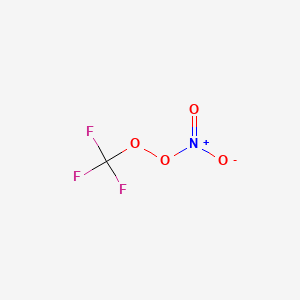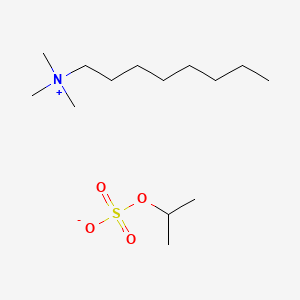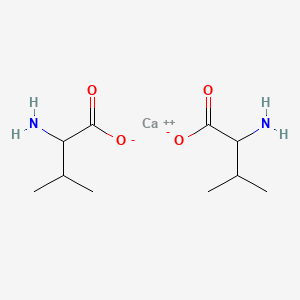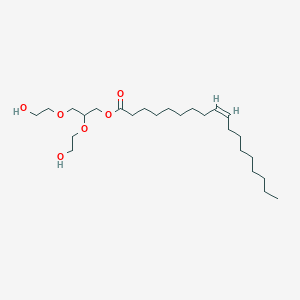
2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagat O, also known as PEG-220 Glyceryl Oleate, is a non-ionic surfactant and emulsifier derived from natural raw materials. It is widely used in various industrial and personal care applications due to its excellent emulsifying and stabilizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tagat O is synthesized through the ethoxylation of glyceryl oleate. The process involves the reaction of glyceryl oleate with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation. The reaction is typically carried out in the presence of a catalyst at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of Tagat O involves large-scale ethoxylation reactors where glyceryl oleate and ethylene oxide are continuously fed into the reactor. The reaction mixture is then subjected to purification processes to remove any unreacted materials and by-products, resulting in a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Tagat O primarily undergoes reactions typical of non-ionic surfactants, including:
Oxidation: Tagat O can undergo mild oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Tagat O can participate in substitution reactions where the ethoxylated groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered emulsifying properties.
Reduction: Reduced forms with potential changes in solubility and stability.
Substitution: Derivatives with new functional groups enhancing specific properties.
Applications De Recherche Scientifique
Tagat O finds extensive use in scientific research across multiple fields:
Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in personal care products, such as shampoos and lotions, due to its mildness and effectiveness as an emulsifier.
Mécanisme D'action
Tagat O exerts its effects primarily through its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and lipophilic substances, allowing for the formation of stable oil-in-water emulsions. The molecular targets include the interfaces between oil and water phases, where Tagat O aligns itself to reduce interfacial tension and prevent phase separation.
Comparaison Avec Des Composés Similaires
PEG-220 Glyceryl Laurate: Another non-ionic surfactant with similar emulsifying properties but derived from lauric acid.
PEG-240 Hydrogenated Castor Oil: A non-ionic surfactant with higher ethoxylation levels, providing different solubility and emulsifying characteristics.
PEG-230 Glyceryl Stearate: Similar in function but derived from stearic acid, offering different melting points and stability profiles.
Uniqueness of Tagat O: Tagat O stands out due to its balance of hydrophilic and lipophilic properties, making it highly effective in forming stable emulsions. Its derivation from oleic acid provides it with unique solubility and mildness, making it suitable for sensitive applications in personal care and pharmaceuticals.
Propriétés
Numéro CAS |
51192-09-7 |
|---|---|
Formule moléculaire |
C25H48O6 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(28)31-23-24(30-21-19-27)22-29-20-18-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9- |
Clé InChI |
VVEAPYVNAFNECM-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCCO)OCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCCO)OCCO |
Numéros CAS associés |
51192-09-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


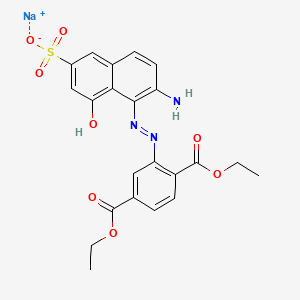


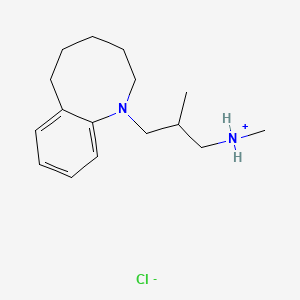
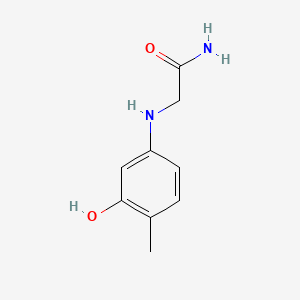
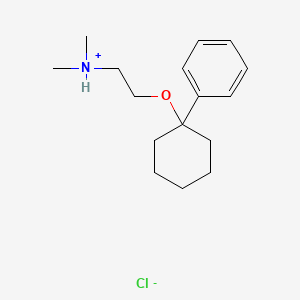
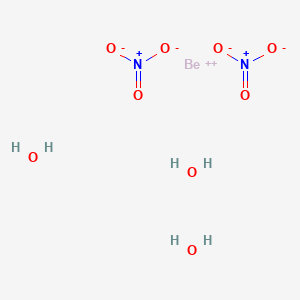
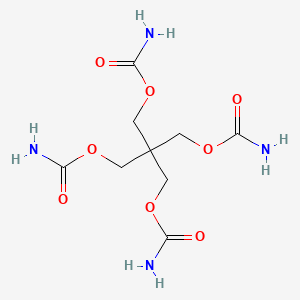
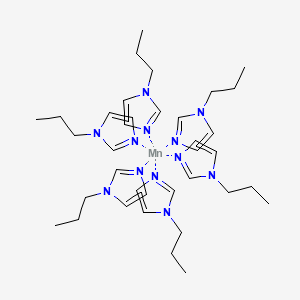
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
